molecular formula C18H15O8- B1236846 Rosmarinate anion

Rosmarinate anion

Cat. No.: B1236846
M. Wt: 359.3 g/mol
InChI Key: DOUMFZQKYFQNTF-ZZXKWVIFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rosmarinate is the conjugate base of rosmarinic acid;  major species at pH 7.3. It is a conjugate base of a rosmarinic acid.

Scientific Research Applications

1. Cardiovascular Health

  • Vascular Function and Hypertension: Ethyl rosmarinate, an ester derivative of rosmarinic acid, has been shown to improve vascular function and potentially serve as an alternative treatment for hypertension. It demonstrates vasorelaxant effects and can attenuate systolic blood pressure in hypertensive rats, making it a candidate for hypertension treatment (Pantan, Tocharus, Nakaew, Suksamrarn, & Tocharus, 2019).

2. Metabolic Health

  • Glucose and Lipid Metabolism: Rosmarinic acid, found in plants like rosemary, shows potential in the prevention of metabolic disorders related to estrogen deficiency. It can influence parameters of glucose and lipid metabolism, suggesting its usefulness in managing conditions like diabetes and high cholesterol (Zych, Kaczmarczyk-Sedlak, Wojnar, & Folwarczna, 2019).

3. Antioxidant and Anti-Inflammatory Properties

  • Lung Inflammation: Ethyl rosmarinate has demonstrated potent anti-inflammatory effects in alveolar macrophages, suggesting its potential as a novel therapeutic agent for lung inflammatory diseases like COPD (Thammason, Khetkam, Pabuprapap, Suksamrarn, & Kunthalert, 2018).
  • Neuroprotective and Genotoxic Aspects: Rosmarinic acid has shown anxiolytic-like activity at lower doses without inducing locomotor alterations or DNA damage in brain tissue. This implies its potential use in neurobehavioral therapies (Pereira, Tysca, Oliveira, da Silva Brum, Picada, & Ardenghi, 2005).
  • Skin Health: Rosmarinic acid has been found effective in treating atopic dermatitis, with properties like anti-inflammation and immunomodulation. Its topical application shows improvements in skin conditions (Lee, Jung, Koh, Kim, & Park, 2008).

4. Pharmacokinetics and Drug Interaction

  • Drug Transporters and Pharmacokinetics: Rosmarinic acid's pharmacokinetics involve organic anion transporters, which play a role in its renal excretion and might contribute to herb-drug interactions (Kang, Lee, Park, Lee, & Choi, 2021).

Properties

Molecular Formula

C18H15O8-

Molecular Weight

359.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+

InChI Key

DOUMFZQKYFQNTF-ZZXKWVIFSA-M

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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